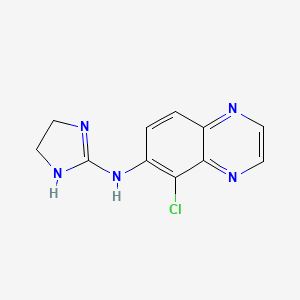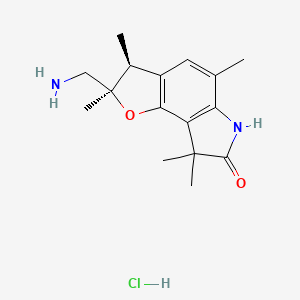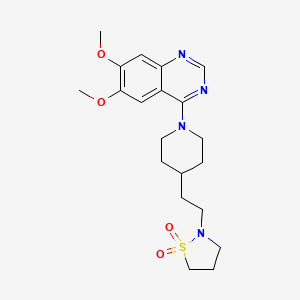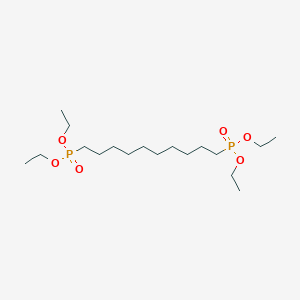
Tetraethyl decane-1,10-diylbis(phosphonate)
Übersicht
Beschreibung
Tetraethyl decane-1,10-diylbis(phosphonate) is a biochemical used for proteomics research . It has a molecular formula of C18H40O6P2 and a molecular weight of 414.45 .
Synthesis Analysis
Tetraethyl decane-1,10-diylbis(phosphonate) is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of Tetraethyl decane-1,10-diylbis(phosphonate) is represented by the formula C18H40O6P2 .Physical And Chemical Properties Analysis
The molecular weight of Tetraethyl decane-1,10-diylbis(phosphonate) is 414.45 .Wissenschaftliche Forschungsanwendungen
- Scientific Field : Biochemical and Proteomics Research
- Summary of the Application : Tetraethyl decane-1,10-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a type of drug that can degrade disease-causing proteins in cells .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific PROTAC being synthesized and the target protein. Typically, the process involves chemical synthesis in a laboratory setting, under controlled conditions .
- Results or Outcomes : The outcomes of using Tetraethyl decane-1,10-diylbis(phosphonate) in the synthesis of PROTACs can vary widely, as it depends on the specific PROTAC and target protein. However, successful synthesis can lead to the development of drugs that can degrade disease-causing proteins in cells .
The specific methods of application or experimental procedures would depend on the specific PROTAC being synthesized and the target protein. Typically, the process involves chemical synthesis in a laboratory setting, under controlled conditions .
The outcomes of using Tetraethyl decane-1,10-diylbis(phosphonate) in the synthesis of PROTACs can vary widely, as it depends on the specific PROTAC and target protein. However, successful synthesis can lead to the development of drugs that can degrade disease-causing proteins in cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,10-bis(diethoxyphosphoryl)decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLDHSYSRUFYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633764 | |
| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl decane-1,10-diylbis(phosphonate) | |
CAS RN |
5943-62-4 | |
| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



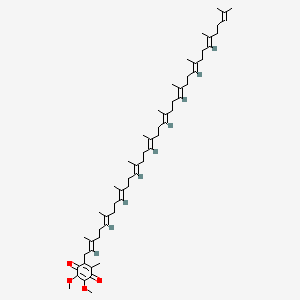
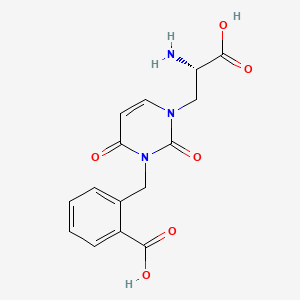
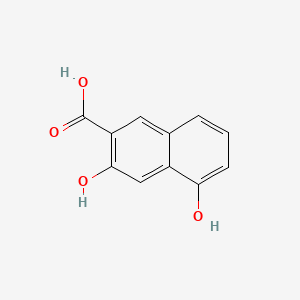
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
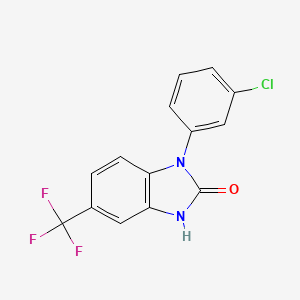
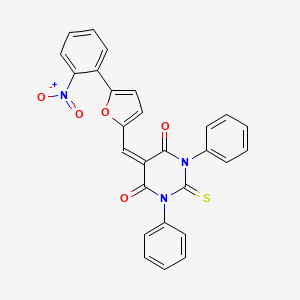
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
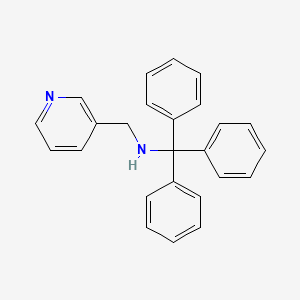
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)
